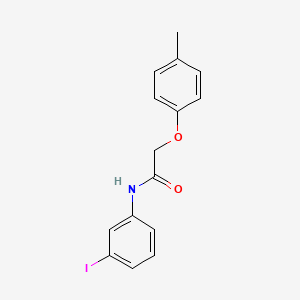
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and since then has been the subject of numerous studies investigating its mechanism of action and potential uses.
Mécanisme D'action
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide works by binding to and inhibiting the activity of specific proteins, including PAK1, LIMK1, and IRAK4. By blocking the activity of these proteins, this compound can disrupt various cellular processes and pathways, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein it is targeting. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In neurons, this compound has been found to affect dendritic spine formation and synaptic plasticity, which are important for learning and memory. In the immune system, this compound has been shown to reduce inflammation and enhance the immune response to bacterial and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide is its specificity for certain proteins, which allows researchers to target specific pathways and processes in cells. However, one limitation is that this compound can have off-target effects, meaning it may affect other proteins or pathways that are not intended to be targeted. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, researchers are investigating the use of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where dendritic spine formation and synaptic plasticity are disrupted. Finally, there is interest in developing more specific and potent inhibitors of PAK1, LIMK1, and IRAK4, which could have even greater therapeutic potential than this compound.
Méthodes De Synthèse
The synthesis of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide involves several steps, starting with the reaction of 3-iodoaniline with 4-methylphenol to form 3-iodo-4-methylphenol. This compound is then reacted with chloroacetyl chloride to form 3-iodo-4-methylphenyl chloroacetate, which is then reacted with hydroxylamine hydrochloride to form this compound.
Applications De Recherche Scientifique
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been found to inhibit the activity of a protein called PAK1, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In neurobiology, this compound has been shown to block the activity of a protein called LIMK1, which is involved in the formation of dendritic spines in neurons. In immunology, this compound has been found to inhibit the activity of a protein called IRAK4, which is involved in the immune response to bacterial and viral infections.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDDYIBPIRRNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B6052628.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
![2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone](/img/structure/B6052644.png)

![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
